

Nanocrystalline Dantrolene Suspension Demonstrates Enhanced Pharmacokinetic Profile Compared to Standard Solution

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Compound of Interest

Compound Name: 5-Hydroxy Dantrolene-d4

Cat. No.: B565416

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A head-to-head pharmacokinetic analysis reveals that the nanocrystalline suspension of dantrolene (Ryanodex®) exhibits a higher peak plasma concentration and increased total drug exposure compared to the standard dantrolene sodium solution (Dantrium® IV). This finding, supported by data from a clinical study in healthy volunteers, suggests a more rapid and efficient drug delivery for the nanocrystalline formulation, a critical factor in the emergency treatment of malignant hyperthermia.

A study evaluating the pharmacokinetics, safety, and tolerability of dantrolene sodium suspension (Ryanodex®) in comparison to the standard dantrolene sodium solution for injection (Dantrium® IV) in healthy volunteers demonstrated significant differences in key pharmacokinetic parameters. The nanocrystalline suspension, Ryanodex®, showed a 44% higher maximum plasma concentration (C_{max}) and a 6% greater area under the curve (AUC), indicating higher and more sustained drug levels in the bloodstream.[1]

The study was conducted in two parts. Part one involved a dose-escalation design where participants received either Ryanodex® or Dantrium® at doses of 1.0, 1.75, 2.0, 2.25, or 2.5 mg/kg.[1] Part two of the study was a crossover design where subjects received 2.5 mg/kg of both Ryanodex® and Dantrium®[1]. This design allowed for a direct comparison of the two formulations within the same individuals.

The enhanced pharmacokinetic profile of the nanocrystalline suspension is attributed to its formulation. Ryanodex® is a high-concentration nanoparticle suspension that allows for rapid

dissolution of the drug particles upon injection into the bloodstream due to their large surface area.^[1] This contrasts with the standard formulation, which requires reconstitution of a lyophilized powder into a more dilute solution.^{[1][2]}

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for dantrolene following the intravenous administration of Ryanodex® and Dantrium® at a dose of 2.5 mg/kg.

Pharmacokinetic Parameter	Ryanodex® (Nanocrystalline Suspension)	Dantrium® (Standard Solution)
C _{max} (ng/mL)	8186 ± 3949	4445 ± 1618
AUC _{0-inf} (ng*hr/mL)	Higher (6% increase)	Baseline

Data sourced from a clinical study in healthy volunteers.^[1]

Experimental Protocol

Study Design: The study was a single-center, open-label, two-part study in healthy volunteers. Part 1 was a dose-escalation phase, and Part 2 was a crossover phase.^[1]

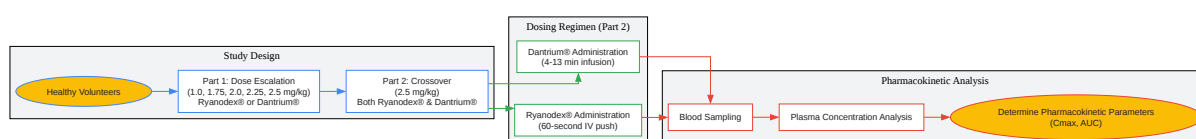
Subjects: Healthy adult volunteers participated in the study.^[1]

Dosing: In Part 2 of the study, subjects received a single intravenous dose of 2.5 mg/kg of both Ryanodex® and Dantrium® in a crossover fashion. Ryanodex® was administered as a 60-second continuous intravenous push, while Dantrium® was administered as an infusion over a period of 4 to 13 minutes.^[1]

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of dantrolene.

Analytical Method: Plasma concentrations of dantrolene were measured using a validated analytical method.

Experimental Workflow



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Figure 1. Experimental workflow for the pharmacokinetic comparison.

The improved pharmacokinetic characteristics of the nanocrystalline suspension may offer a significant clinical advantage in the management of malignant hyperthermia, a life-threatening condition that demands rapid and effective intervention. The ability to achieve higher peak plasma concentrations more quickly could potentially lead to a faster onset of therapeutic action.

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References

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